5-(4-Ethylthiophenyl)picolinic acid
Description
5-(4-Ethylthiophenyl)picolinic acid is a derivative of picolinic acid, characterized by a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 5-position with a 4-ethylthiophenyl group. The ethylthio (-S-C₂H₅) substituent introduces distinct electronic and steric properties, influencing solubility, reactivity, and biological activity.
Picolinic acid derivatives are widely studied for their roles in metal chelation, enzyme inhibition, and pharmaceutical applications. Substitutions on the phenyl ring (e.g., methoxy, fluoro, methylthio) modulate these properties significantly .
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-12-6-3-10(4-7-12)11-5-8-13(14(16)17)15-9-11/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVKNZGCONMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)picolinic acid typically involves the reaction of 4-ethylthiophenylboronic acid with 5-bromopicolinic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-(4-Ethylthiophenyl)picolinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to its industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Ethylthiophenyl)picolinic acid has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.
Biology: It may have potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)picolinic acid is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 5-(4-Ethylthiophenyl)picolinic acid with its analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Properties (Inferred) |
|---|---|---|---|---|---|
| 5-(4-Ethylthiophenyl)picolinic acid* | -S-C₂H₅ | C₁₄H₁₃NO₂S | 265.33 | N/A | Moderate lipophilicity, electron-donating |
| 5-(4-Methylthiophenyl)picolinic acid | -S-CH₃ | C₁₃H₁₁NO₂S | 251.30 | 87789-69-3† | Lower lipophilicity vs. ethylthio analog |
| 5-(4-Fluorophenyl)picolinic acid | -F | C₁₂H₈FNO₂ | 217.20 | 845826-99-5 | Electron-withdrawing, enhanced polarity |
| 5-(4-Methoxyphenyl)picolinic acid | -OCH₃ | C₁₃H₁₁NO₃ | 229.23 | 87789-69-3 | Increased solubility in polar solvents |
| 5-(4-Cyanophenyl)picolinic acid | -CN | C₁₃H₈N₂O₂ | 224.22 | 648898-17-3 | High reactivity due to cyano group |
*Hypothetical structure; †CAS number listed under aliases in .
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -CN): Reduce electron density, which may improve stability under oxidative conditions or alter binding affinity in biological targets .
- Lipophilicity: The ethylthio group confers higher lipophilicity compared to methylthio or methoxy substituents, suggesting improved membrane permeability in drug design contexts .
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